CID 78060881
Description
PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical entities in the PubChem database, enabling standardized referencing. Further experimental characterization (e.g., mass spectrometry, NMR, or bioactivity assays) would be required to confirm its identity and function.
Properties
Molecular Formula |
C10H18O2Si |
|---|---|
Molecular Weight |
198.33 g/mol |
InChI |
InChI=1S/C10H18O2Si/c1-11-9(12-2)13-10-5-3-8(7-10)4-6-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
KLZGHBBXQTZZNM-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]C12CCC(C1)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78060881 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of reagents and catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial methods focus on optimizing the yield and minimizing impurities. These methods often involve advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: CID 78060881 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced stability and reactivity, making them suitable for various applications.
Scientific Research Applications
CID 78060881 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78060881 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, such as inhibition or activation of specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78060881, a comparative analysis is framed using structurally and functionally related compounds from the evidence. These include betulin-derived inhibitors (CID 72326, CID 64971, CID 10153267), substrates like taurocholic acid (CID 6675), and inhibitors such as irbesartan (CID 3749) and troglitazone (CID 5591) .
Table 1: Structural and Functional Comparison of Selected Compounds
| Compound Name | CID | Class/Function | Key Structural Features | Bioactivity/Applications |
|---|---|---|---|---|
| Betulin | 72326 | Triterpenoid | Lupane skeleton, hydroxyl groups | Antiviral, anti-inflammatory |
| Betulinic Acid | 64971 | Triterpenoid derivative | Carboxylic acid group at C-17 | Anticancer, HIV-1 protease inhibition |
| 3-O-Caffeoyl Betulin | 10153267 | Betulin-caffeic acid conjugate | Caffeoyl ester at C-3 | Enhanced solubility, antioxidant |
| Taurocholic Acid | 6675 | Bile acid conjugate | Taurine conjugated to cholic acid | Lipid digestion, signaling |
| Irbesartan | 3749 | Angiotensin II receptor blocker | Tetrazole ring, biphenylmethyl group | Hypertension treatment |
Key Findings:
Structural Modifications and Bioactivity :
- Betulin derivatives (CID 72326, CID 64971, CID 10153267) demonstrate how functional group additions (e.g., carboxylic acid or caffeoyl esters) enhance solubility and bioactivity. For instance, 3-O-caffeoyl betulin (CID 10153267) exhibits improved antioxidant properties compared to betulin .
- Taurocholic acid (CID 6675) highlights the role of conjugation (taurine + cholic acid) in modulating biological functions, such as lipid metabolism .
Analytical Techniques: Mass spectrometry (MS) with collision-induced dissociation (CID) is critical for structural elucidation. For example, LC-ESI-MS with source-induced CID was used to differentiate ginsenoside isomers (e.g., Rf vs. F11) based on fragmentation patterns . Similar methodologies could resolve structural features of this compound if data were available.
Pharmacological Relevance :
- Inhibitors like irbesartan (CID 3749) and troglitazone (CID 5591) underscore the importance of steric and electronic properties in drug-receptor interactions. Comparative studies of this compound would require assays targeting specific pathways (e.g., enzyme inhibition, receptor binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
